N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine
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Overview
Description
N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine is a complex organic compound that belongs to the class of acridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves multiple steps. The initial step typically includes the preparation of 1,2,3,4-tetrahydroacridine derivatives, which are then subjected to methylation and subsequent amination reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acridine compounds .
Scientific Research Applications
N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves its interaction with acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used AChE inhibitor with a different chemical structure but similar therapeutic effects.
Galantamine: Another AChE inhibitor that also modulates nicotinic receptors.
Uniqueness
N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine is unique due to its dual acridine structure, which may offer enhanced binding affinity and selectivity towards AChE compared to other inhibitors. This structural feature potentially provides a broader spectrum of biological activity and improved therapeutic efficacy .
Properties
Molecular Formula |
C34H43N5 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C34H43N5/c1-39(24-12-22-36-34-27-15-4-8-19-31(27)38-32-20-9-5-16-28(32)34)23-11-10-21-35-33-25-13-2-6-17-29(25)37-30-18-7-3-14-26(30)33/h2,4,6,8,13,15,17,19H,3,5,7,9-12,14,16,18,20-24H2,1H3,(H,35,37)(H,36,38) |
InChI Key |
DYIUVKGLWBPAQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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